1-(4-Bromophenyl)-1-hydroxypropan-2-one
Description
1-(4-Bromophenyl)-1-hydroxypropan-2-one is a brominated aromatic hydroxyketone with the molecular formula C₉H₉BrO₂. Its structure features a 4-bromophenyl group attached to a hydroxypropan-2-one backbone, combining a ketone and a hydroxyl group. This dual functionality enables hydrogen bonding (via the hydroxyl) and electrophilic reactivity (via the ketone), making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H9BrO2 |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 |
InChI Key |
CPKAAKNUOYCKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences and Functional Group Effects
The target compound is distinguished from analogs by the presence of both hydroxyl and ketone groups. Key comparisons include:
- (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one (Chalcone): Features an α,β-unsaturated ketone (propenone) and iodine substituent. The conjugated enone system enhances UV absorption and reactivity in Michael additions, unlike the isolated ketone in the target compound .
- 1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one: The dimethylamino group introduces strong electron-donating effects, altering electronic properties and redox behavior .
Table 1: Structural and Functional Group Comparisons
| Compound | Key Functional Groups | Electronic Effects | Hydrogen Bonding Capacity |
|---|---|---|---|
| 1-(4-Bromophenyl)-1-hydroxypropan-2-one | -OH, -CO- | Moderate electron-withdrawing (Br, CO) | High (due to -OH) |
| (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | -CO-, C=C, -I | Strong electron-withdrawing (I) | Low (no -OH) |
| 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | -CO-, C=C, -OCH₂CH₃ | Electron-donating (OCH₂CH₃) | Moderate (ether oxygen) |
Physical and Spectroscopic Properties
Melting Points and Solubility
- The hydroxyacetophenone derivative 1-[4-(4-Bromobutoxy)-2-hydroxy-5-(2-propenyl)phenyl]ethanone has a melting point (m.p.) of 66°C, suggesting that hydroxyl groups may lower m.p. compared to non-hydroxylated analogs .
- Chalcone derivatives (e.g., (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) typically exhibit higher m.p. (150–200°C) due to planar structures and π-π stacking .
NMR Spectroscopy
- 1H NMR : The target compound’s hydroxyl proton would resonate near δ 2–5 ppm (broad), while its ketone lacks adjacent protons, contrasting with chalcones’ α,β-unsaturated protons (δ 6–8 ppm, doublets with J ≈ 15–16 Hz) .
- 13C NMR : The ketone carbon in the target compound would appear near δ 200–210 ppm, similar to chalcones (δ 188–190 ppm) .
Reactivity and Chemical Behavior
- Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) and solubility .
- Electrophilic Reactivity : The ketone can undergo nucleophilic additions (e.g., Grignard reactions), whereas chalcones’ α,β-unsaturated ketones are prone to cycloadditions and conjugate additions .
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